molecular formula C13H15N5O B13383212 1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

Cat. No.: B13383212
M. Wt: 257.29 g/mol
InChI Key: BIKKGLWZIUKTFP-RQZCQDPDSA-N
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Description

1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is a chemical compound with the molecular formula C13H15N5O and a molar mass of 257.2911 g/mol . This compound is known for its unique structure, which combines an aminophenyl group with a pyrimidinyl hydrazone moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone typically involves the reaction of 1-(4-aminophenyl)ethanone with 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are believed to be due to its ability to donate electrons and neutralize free radicals . The compound may also interact with enzymes and receptors in biological systems, leading to various physiological effects.

Comparison with Similar Compounds

1-(4-Aminophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

2-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H15N5O/c1-8-7-12(19)16-13(15-8)18-17-9(2)10-3-5-11(14)6-4-10/h3-7H,14H2,1-2H3,(H2,15,16,18,19)/b17-9+

InChI Key

BIKKGLWZIUKTFP-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)N

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=C(C)C2=CC=C(C=C2)N

Origin of Product

United States

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